molecular formula C23H21NO3 B11073276 Methyl [(diphenylacetyl)amino](phenyl)acetate

Methyl [(diphenylacetyl)amino](phenyl)acetate

Cat. No.: B11073276
M. Wt: 359.4 g/mol
InChI Key: YHHHOBKLKLLWGY-UHFFFAOYSA-N
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Description

Methyl (diphenylacetyl)aminoacetate is a complex organic compound with the molecular formula C23H21NO3 It is known for its unique chemical structure, which includes a methyl ester group, a diphenylacetyl group, and a phenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (diphenylacetyl)aminoacetate typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Around 90-100°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Reaction Time: Approximately 6 hours

The reaction proceeds through the formation of an intermediate, which is then esterified to produce the final product .

Industrial Production Methods

Industrial production of Methyl (diphenylacetyl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Benzeneacetic acid, methanol, and an acid catalyst

    Equipment: Large-scale reactors with temperature control

    Purification: Distillation and recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Methyl (diphenylacetyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction reactions can yield alcohol derivatives

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Benzeneacetic acid derivatives

    Reduction: Benzyl alcohol derivatives

    Substitution: Various substituted esters and amides

Scientific Research Applications

Methyl (diphenylacetyl)aminoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (diphenylacetyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Comparison

Methyl (diphenylacetyl)aminoacetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[(2,2-diphenylacetyl)amino]-2-phenylacetate

InChI

InChI=1S/C23H21NO3/c1-27-23(26)21(19-15-9-4-10-16-19)24-22(25)20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,20-21H,1H3,(H,24,25)

InChI Key

YHHHOBKLKLLWGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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